2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide
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Overview
Description
2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide is a synthetic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a 2,4-dimethylphenyl group and an acetamide group attached to a 4-fluorophenyl moiety.
Scientific Research Applications
2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular pathways and receptor interactions.
Medicine: Investigated for its potential therapeutic properties, including neuroprotective and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Target of Action
Similar compounds have been found to interact withalpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are significant targets for various neurological conditions treatment .
Mode of Action
Piperazine derivatives are known to show a wide range of biological and pharmaceutical activity .
Biochemical Pathways
Alpha1-adrenergic receptors, which are potential targets of this compound, play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . They are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Pharmacokinetics
Similar compounds have shown alpha1-adrenergic affinity in the range from 22 nm to 250 nm . This suggests that these compounds may have good bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide typically involves the following steps:
Formation of Piperazine Derivative: The initial step involves the reaction of 2,4-dimethylphenylamine with piperazine under controlled conditions to form the piperazine derivative.
Acetamide Formation: The piperazine derivative is then reacted with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with varied functional groups.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-(2-ethoxyphenyl)acetamide
- 2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(2-ethoxyphenyl)acetamide
Uniqueness
2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide is unique due to the presence of both the 2,4-dimethylphenyl and 4-fluorophenyl groups, which confer distinct chemical and biological properties. This structural uniqueness allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O/c1-15-3-8-19(16(2)13-15)24-11-9-23(10-12-24)14-20(25)22-18-6-4-17(21)5-7-18/h3-8,13H,9-12,14H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYHFVHHEYTXLKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)CC(=O)NC3=CC=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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